

Structure and properties of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

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In-Depth Technical Guide: 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of **3-(Aminomethyl)-6-(trifluoromethyl)pyridine**, a key building block in medicinal chemistry.

Chemical Structure and Identification

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a substituted pyridine derivative. The structure consists of a pyridine ring substituted with an aminomethyl group at the 3-position and a trifluoromethyl group at the 6-position.

Molecular Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	[6-(trifluoromethyl)pyridin-3-yl]methanamine
CAS Number	387350-39-2[1]
Molecular Formula	C ₇ H ₇ F ₃ N ₂ [1]
Molecular Weight	176.14 g/mol [1]
Synonyms	5-(aminomethyl)-2-(trifluoromethyl)pyridine, [6-(trifluoromethyl)pyridin-3-yl]methylaniline, ([6-(trifluoromethyl)pyridin-3-yl]methyl)amine[1]

Physicochemical Properties

A summary of the known physical and chemical properties of **3-(Aminomethyl)-6-(trifluoromethyl)pyridine** is presented below. It is important to note that some of these values are predicted.

Property	Value	Source
Physical Form	White or Colorless to Yellow Solid or Liquid	
Boiling Point	62-64 °C at 0.5 mmHg	ChemicalBook
Density	1.293 ± 0.06 g/cm ³ (Predicted)	ChemicalBook
pKa	7.85 ± 0.29 (Predicted)	ChemicalBook
Storage Temperature	2-8 °C, under inert atmosphere, in a dark place	

Synthesis and Purification

The synthesis of trifluoromethylpyridine derivatives can be achieved through various methods, including chlorine/fluorine exchange from trichloromethylpyridine precursors or the construction of the pyridine ring from a trifluoromethyl-containing building block.[2]

A common challenge in the synthesis of related compounds, such as 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, involves lengthy synthetic routes and difficult purification.[3] A more recent, environmentally friendly approach for a similar compound utilizes a carbamate as the starting material, which simplifies the process and avoids hazardous reagents.[3] Purification of the hydrochloride salt of related amine derivatives has been shown to be a convenient method.[3]

General Purification Strategy:

For amine-containing compounds, purification can often be achieved through standard techniques such as:

- **Column Chromatography:** Using silica gel and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- **Distillation:** For liquid products, vacuum distillation can be effective.
- **Recrystallization:** If the compound is a solid, recrystallization from a suitable solvent can be used to obtain high purity.
- **Salt Formation:** Formation of a hydrochloride or other salt can facilitate purification and handling.

Spectral Data

Detailed experimental spectral data for **3-(Aminomethyl)-6-(trifluoromethyl)pyridine** is not readily available in the public domain. However, characteristic spectral features can be predicted based on the analysis of similar structures.

Expected Spectroscopic Features:

- **¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, a singlet for the aminomethyl (-CH₂NH₂) protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the aminomethyl group.

- ¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the aminomethyl carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.
- FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the CH₂ group (around 2800-3100 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1000-1300 cm⁻¹ region).
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.14 g/mol). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyridine ring.

Biological Activity and Potential Applications

While direct biological studies on **3-(Aminomethyl)-6-(trifluoromethyl)pyridine** are limited in publicly available literature, derivatives of this compound have shown significant promise in drug discovery.

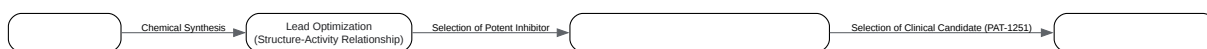
Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

A derivative of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine has been identified as a potent and selective irreversible inhibitor of the copper-dependent amine oxidase, Lysyl Oxidase-Like 2 (LOXL2).^[4] LOXL2 is a key enzyme in the remodeling of the extracellular matrix by catalyzing the cross-linking of collagen and elastin.^[4] Dysregulation of LOXL2 is implicated in fibrotic diseases.^[4]

The clinical candidate, PAT-1251, an (R,R)-enantiomer of a derivative, has progressed to Phase 1 clinical trials as a first-in-class small-molecule LOXL2 inhibitor for the treatment of fibrosis.^[4]

Signaling Pathway and Experimental Workflow:

The development of LOXL2 inhibitors involves a logical workflow from initial hit identification to clinical trials.



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Logical workflow for the development of LOXL2 inhibitors.

Potential as Anticancer Agents

Derivatives of trifluoromethyl-substituted pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including lung, breast, prostate, and cervical cancer.[5] This suggests that the trifluoromethylpyridine scaffold, a core component of **3-(Aminomethyl)-6-(trifluoromethyl)pyridine**, is a valuable pharmacophore in the design of novel anticancer agents.

Safety Information

Based on available safety data, **3-(Aminomethyl)-6-(trifluoromethyl)pyridine** is classified as a hazardous substance.

- Hazard Statements: H314 (Causes severe skin burns and eye damage).
- Signal Word: Danger.
- Pictograms: GHS05 (Corrosion).
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Conclusion

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. Its trifluoromethylpyridine

core is a key feature in molecules targeting diseases such as fibrosis and cancer. Further research into the direct biological activities of this compound and the development of efficient and safe synthetic protocols are warranted to fully exploit its potential in medicinal chemistry and drug discovery. The information provided in this guide serves as a foundational resource for researchers and scientists working with this promising molecule.

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